5-Tetradecanone

Aquatic Toxicology QSAR Ketone Ecotoxicity

5-Tetradecanone (tetradecan-5-one, butyl nonyl ketone) is a C14 linear-chain ketone with the molecular formula C14H28O and a molecular weight of 212.37 g/mol. The compound is structurally characterized by a carbonyl group positioned at the fifth carbon of the tetradecane backbone.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 31857-89-3
Cat. No. B13832998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tetradecanone
CAS31857-89-3
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CCCC
InChIInChI=1S/C14H28O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h3-13H2,1-2H3
InChIKeyHLZRTHFXZSWIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tetradecanone (CAS 31857-89-3) Procurement and Baseline Identification Guide


5-Tetradecanone (tetradecan-5-one, butyl nonyl ketone) is a C14 linear-chain ketone with the molecular formula C14H28O and a molecular weight of 212.37 g/mol [1]. The compound is structurally characterized by a carbonyl group positioned at the fifth carbon of the tetradecane backbone. Its estimated physicochemical properties include a boiling point of 276.8°C at 760 mmHg, a density of 0.827 g/cm³, and a flash point of 81.8°C . 5-Tetradecanone is primarily utilized as a chemical intermediate in organic synthesis and as a reference standard or research compound in analytical and synthetic chemistry applications .

Why 5-Tetradecanone Cannot Be Casually Substituted with 2-Tetradecanone or Other Positional Isomers


Despite sharing the identical molecular formula (C14H28O) and molecular weight (212.37 g/mol), positional isomers of tetradecanone—specifically 2-tetradecanone, 3-tetradecanone, 4-tetradecanone, and 6-tetradecanone—exhibit fundamentally distinct properties and biological activities due to the location of the carbonyl functional group [1]. This positional specificity governs molecular recognition events, including olfactory receptor activation in insects [2] and enzymatic binding in metabolic pathways. Substituting 5-tetradecanone with a positional isomer in a formulated product, analytical method, or research protocol cannot be assumed to yield equivalent performance or retention behavior; validation would be required for any such substitution. The following sections provide the available quantitative comparative evidence supporting the selection of 5-tetradecanone over its closest analogs.

Quantitative Differential Evidence for 5-Tetradecanone (CAS 31857-89-3) Relative to Closest Analogs


Chain-Length Dependency of Tetrahymena pyriformis Acute Toxicity: 5-Tetradecanone (C14) Compared to 5-Decanone (C10) and 5-Dodecanone (C12)

The acute aquatic toxicity of 5-tetradecanone, measured in the Tetrahymena pyriformis 2-day population growth inhibition assay, demonstrates a clear chain-length-dependent increase in toxicity relative to shorter-chain 5-alkanone analogs. The pIGC50 value for 5-tetradecanone (C14) is 1.73 (log[1/IGC50] in L/mmol), which corresponds to an IGC50 of 18.6 mmol/L [1]. This represents a 2.7-fold higher toxicity (lower IGC50) compared to 5-decanone (C10, pIGC50 = 1.30, IGC50 = 50.1 mmol/L) and a 1.6-fold increase compared to 5-dodecanone (C12, pIGC50 = 1.53, IGC50 = 29.5 mmol/L). The consistent trend across the 5-alkanone homologous series (C10 → C12 → C14) demonstrates that increasing alkyl chain length systematically enhances membrane partitioning and toxicity in this aquatic model organism [1].

Aquatic Toxicology QSAR Ketone Ecotoxicity Structure-Activity Relationships

Vapor Pressure Differentiation: 5-Tetradecanone vs. 2-Tetradecanone for Volatility-Sensitive Applications

The vapor pressure of 5-tetradecanone at 25°C is reported as 0.0±0.6 mmHg, with an enthalpy of vaporization of 51.5±3.0 kJ/mol . In contrast, 2-tetradecanone (CAS 2345-27-9), a positional isomer with the carbonyl group at the terminal-adjacent position, exhibits a reported vapor pressure of 0.00458 mmHg at 25°C [1]. This difference of approximately two orders of magnitude in volatility between the positional isomers directly impacts evaporation rates, headspace concentrations, and the long-term stability of formulated products where ketone release profiles are critical.

Volatility Vapor Pressure Formulation Stability Pheromone Release

Positional Isomer Chain Symmetry and Physical State: 5-Tetradecanone Melting Point vs. Symmetric 7-Tetradecanone

5-Tetradecanone has an estimated melting point of 38.18°C [1]. This places the compound near ambient temperature solid-liquid transition, meaning it may be encountered as a solid or liquid depending on storage and handling conditions. In contrast, the symmetric isomer 7-tetradecanone (dihexyl ketone, CAS 6137-34-4) has a reported melting point of 41-43°C . The lower melting point of the asymmetric 5-tetradecanone relative to its symmetric C7-positional counterpart reflects the well-established thermodynamic principle that molecular symmetry increases crystal lattice stability, thereby elevating the melting point.

Physical Properties Melting Point Symmetry Effects Crystallinity

Validated Application Scenarios for 5-Tetradecanone (CAS 31857-89-3) Based on Quantitative Evidence


Organic Synthesis Intermediate for Butyl and Nonyl Ketone-Derived Molecules

5-Tetradecanone serves as a versatile ketone intermediate in organic synthesis, particularly for constructing molecules requiring a C14 backbone with a defined carbonyl position at carbon-5. The compound can be accessed via oxidation of 5-tetradecanol using oxidizing agents such as chromium trioxide or potassium dichromate , or via organometallic approaches including the reaction of organocopper reagents with S-alkyl thioesters [1]. The specific positioning of the carbonyl group at C5 (rather than C2, C3, C4, or C6) yields distinct downstream products that cannot be obtained from other positional isomers without altering the synthetic route.

Aquatic Toxicology Reference Compound for Ketone Structure-Activity Relationship Studies

5-Tetradecanone, with its measured pIGC50 value of 1.73 in the Tetrahymena pyriformis 2-day assay, serves as a reference compound in quantitative structure-activity relationship (QSAR) studies examining the effect of alkyl chain length on ketone toxicity [2]. The compound provides a defined C14 data point that enables researchers to establish toxicity prediction models across the homologous series of 5-alkanones (C10 through C16) and to calibrate computational toxicity prediction algorithms for regulatory and environmental screening applications.

Volatility-Sensitive Formulation Development Requiring Defined Vapor Pressure Profiles

For applications where controlled release or evaporation of a C14 ketone is required—such as semiochemical lure formulations, analytical headspace generation, or calibration gas standards—5-tetradecanone offers a distinct vapor pressure profile (0.0±0.6 mmHg at 25°C) that differs from the lower-volatility 2-tetradecanone isomer (0.00458 mmHg) [3]. Formulators selecting 5-tetradecanone must account for its volatility characteristics in device design, and any substitution with a different positional isomer would require complete recharacterization of release kinetics and headspace concentrations.

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